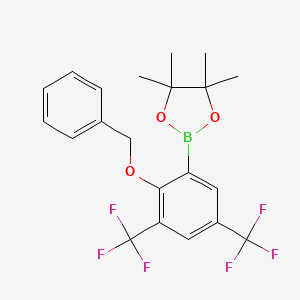![molecular formula C22H18O8 B14023277 Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate CAS No. 5442-26-2](/img/structure/B14023277.png)
Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate is an organic compound characterized by its unique structure, which includes two benzo[1,3]dioxole groups attached to a butanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate typically involves the condensation of benzo[1,3]dioxole derivatives with a suitable butanedioate precursor. One common method is the reaction of benzo[1,3]dioxole-5-carbaldehyde with dimethyl butanedioate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the benzo[1,3]dioxole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the benzo[1,3]dioxole groups.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
科学的研究の応用
Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action.
作用機序
The mechanism of action of Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to tubulin, thereby inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis in cancer cells . The benzo[1,3]dioxole groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(Benzo[1,3]dioxol-5-yl)methyl-2-(benzo[1,3]dioxol-6-yl)methyl diselane
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-((Benzo[1,3]dioxol-5-yl)methylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate is unique due to its dual benzo[1,3]dioxole groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
5442-26-2 |
|---|---|
分子式 |
C22H18O8 |
分子量 |
410.4 g/mol |
IUPAC名 |
dimethyl 2,3-bis(1,3-benzodioxol-5-ylmethylidene)butanedioate |
InChI |
InChI=1S/C22H18O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-10H,11-12H2,1-2H3 |
InChIキー |
DUGIKHHFHOYBJI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)









![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)



